trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

Catalog No.
S686026
CAS No.
77627-82-8
M.F
C7H8Cl3NO2
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2...

CAS Number

77627-82-8

Product Name

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

IUPAC Name

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate

Molecular Formula

C7H8Cl3NO2

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+

InChI Key

NERUESRQTJURBD-ONEGZZNKSA-N

SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl

Synonyms

(E)-1,3-Butadienyl-carbamic Acid 2,2,2-Trichloroethyl Ester; 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate;

Canonical SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl

Isomeric SMILES

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is an organic compound with the chemical formula C₇H₈Cl₃NO₂ and a molecular weight of 244.5 g/mol. It appears as a white solid and is characterized by its unique structure, which includes a butadiene moiety and a trichloroethyl ester group. The compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in chemical synthesis and research applications .

There is no current information available regarding the mechanism of action of 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate.

  • The trichloroethyl group might raise concerns about chlorine toxicity. Further information is needed to assess the extent of this risk.
  • Carbamates can exhibit various toxicities depending on the specific structure.

Herbicidal Properties:

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate, also known as Triallate, is a selective herbicide belonging to the thiocarbamate class. It is primarily used to control annual grasses and broadleaf weeds in various crops, including wheat, barley, oats, and soybeans . TEC acts by inhibiting the germination and root growth of susceptible weeds .

Mode of Action:

The exact mode of action of TEC is not fully understood, but it is believed to interfere with cell division in susceptible plants. TEC disrupts the formation of microtubules, which are essential for cell division and growth . This disruption ultimately leads to the death of the weed seedling.

Environmental Research:

TEC is being studied in the context of its environmental impact. Research is ongoing to assess its persistence in soil and water, potential for biodegradation, and effects on non-target organisms such as beneficial insects and earthworms . Understanding the environmental fate and effects of TEC is crucial for ensuring its safe and sustainable use in agriculture.

Typical of carbamic acid esters. Key reactions include:

  • Hydrolysis: In the presence of water and appropriate catalysts, trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester can hydrolyze to form the corresponding carbamic acid and trichloroethanol.
  • Nucleophilic Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
  • Polymerization: The butadiene moiety can participate in polymerization reactions under suitable conditions, potentially leading to the formation of polybutadiene structures .

The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves:

  • Starting Materials: The synthesis begins with commercially available reagents such as butadiene derivatives and carbamic acid precursors.
  • Reactions: A common method involves the reaction of butadiene with a carbamate reagent in the presence of a suitable catalyst or under specific reaction conditions (e.g., temperature and pressure).
  • Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain high-purity trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester .

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Due to its potential biological activity, it may be explored for use in developing agrochemicals.
  • Material Science: The compound's ability to polymerize makes it a candidate for applications in polymer chemistry .

Several compounds share structural features with trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DiethylcarbamateC₇H₁₅N₃O₂Commonly used as an insecticide; less chlorinated
Ethyl carbamateC₅H₇N₃O₂Used as a flavoring agent; simpler structure
Trichloroethyl carbamateC₆H₈Cl₃NSimilar chlorinated structure; used in pesticides

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester stands out due to its unique butadiene component combined with a highly chlorinated ester group. This combination may offer distinct reactivity and biological properties compared to its analogs .

XLogP3

2.9

Wikipedia

2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate

Dates

Last modified: 04-15-2024

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